3-(Phenylsulfonyl)benzoxazole-2(3H)-one
Description
3-(Phenylsulfonyl)benzoxazole-2(3H)-one (CAS: 34889-70-8) is a benzoxazolone derivative featuring a phenylsulfonyl group at the 3-position of the heterocyclic ring. Benzoxazolones are structurally characterized by a fused benzene and oxazole ring system, with the 2(3H)-one moiety contributing to their reactivity and biological relevance.
Properties
Molecular Formula |
C13H9NO4S |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H9NO4S/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
POZLBQMOTMELDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 3-(phenylsulfonyl)benzoxazole-2(3H)-one, highlighting differences in substituents and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl group in the target compound is strongly electron-withdrawing, which contrasts with electron-donating groups like the triazinylmethyl group in . This difference may affect reactivity in nucleophilic or electrophilic reactions.
- Position of Substituents: Substituents at the 6-position (e.g., 3-phenylpropanoyl in ) versus the 3-position (phenylsulfonyl in the target) alter steric and electronic effects on the benzoxazolone core.
Physicochemical and Spectral Properties
- NMR Shifts : In phenylsulfonyl-containing acrylates (e.g., compound 3g in ), the sulfonyl group deshields nearby protons, as evidenced by downfield shifts in ¹H-NMR (e.g., δ = 7.93 ppm for the sulfonyl-adjacent proton). Similar effects are expected in the target compound.
- Mass Spectrometry : HRMS data for analogs (e.g., [M+Na]⁺ = 353.0823 for 3h in ) confirm molecular weights and functional group integrity, a critical step in characterizing sulfonyl derivatives.
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